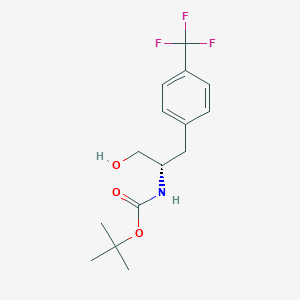

tert-Butyl (S)-(1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-yl)carbamate

Description

tert-Butyl (S)-(1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-yl)carbamate is a chiral carbamate derivative featuring an (S)-configured propan-2-yl backbone substituted with a hydroxyl group and a 4-(trifluoromethyl)phenyl moiety. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses.

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-[4-(trifluoromethyl)phenyl]propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO3/c1-14(2,3)22-13(21)19-12(9-20)8-10-4-6-11(7-5-10)15(16,17)18/h4-7,12,20H,8-9H2,1-3H3,(H,19,21)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILYFAHOMMFALF-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with the preparation of the intermediate, (S)-1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-ylamine.

Protection of the Amine Group: The amine group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Large-Scale Synthesis: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Deprotection of the Carbamate Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the corresponding amine. This is a critical step in peptide synthesis and functionalization.

Procedure :

-

The Boc-protected compound is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .

-

Example: Deprotection of Boc-Phe-ol analogs under TFA/DCM (1:1) at 0°C for 1 hr yields the free amine .

Key Data :

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| TFA/DCM (1:1) | 0°C, 1 hr | Amine derivative |

Functionalization of the Hydroxyl Group

The secondary hydroxyl group undergoes derivatization to enable further reactivity, such as nucleophilic substitution or oxidation.

Methanesulfonylation

The hydroxyl group is converted to a mesylate, enhancing its leaving-group ability.

Procedure :

-

React with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) in DCM at 0°C .

-

Example: Formation of 2-(tert-butoxycarbonylamino)ethyl methanesulfonate (yield: 85–95%) .

Key Data :

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| MsCl, TEA, DCM | 0°C → RT, 2 hr | Mesylate intermediate |

Oxidation

The hydroxyl group is oxidized to a ketone using agents like Dess-Martin periodinane or Swern oxidation .

Coupling Reactions

The hydroxyl or deprotected amine groups participate in coupling reactions to form amides or carbamates.

Amide Bond Formation

Procedure :

-

Activate the hydroxyl group using TCFH (tetramethylchloroformamidinium hexafluorophosphate) and Oxyma in DMAc with DIPEA as a base .

-

Example: Coupling Boc-Tyr(Me)-OH with amines at 0°C for 30 min, followed by 16 hr at 25°C .

Key Data :

| Reagent | Conditions | Application | Reference |

|---|---|---|---|

| TCFH, Oxyma, DIPEA | 0°C → RT, DMAc | Peptide coupling |

Carbamate Transfer

Rhodium-catalyzed transfer of carbamates to sulfoxides in toluene at elevated temperatures .

Aromatic Ring Modifications

Potential Reactions :

Scientific Research Applications

Drug Design and Synthesis

The compound is primarily explored as an intermediate in the synthesis of novel therapeutic agents. Its structural characteristics allow for modifications that can enhance pharmacological activity while minimizing adverse effects.

Case Study: Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures can act as inhibitors of specific enzymes critical in metabolic pathways. For instance, studies have shown that derivatives of tert-butyl carbamates can inhibit enzymes such as:

- β-secretase : Involved in Alzheimer's disease pathology.

- Acetylcholinesterase : Targeted for neurodegenerative disorders.

These findings highlight the potential of tert-butyl (S)-(1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-yl)carbamate as a lead compound for further drug development aimed at treating neurological conditions.

The biological activity of this compound has been investigated through various in vitro studies. It has shown promise in:

- Cellular Protection : Exhibiting protective effects against oxidative stress and inflammation.

- Modulation of Cytokine Production : Reducing pro-inflammatory cytokines such as TNF-α in astrocytes exposed to amyloid beta peptides.

This suggests its potential role in mitigating neuroinflammation associated with neurodegenerative diseases.

Mechanism of Action

Mechanism:

Enzyme Interaction: The carbamate group can form a covalent bond with the active site of enzymes, inhibiting their activity.

Molecular Targets: Targets enzymes with nucleophilic active sites, such as serine hydrolases.

Pathways Involved: Inhibition of enzyme activity can lead to downstream effects on metabolic pathways, depending on the enzyme’s role.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ketone vs. Hydroxyl Substituents

Compounds such as tert-butyl (S)-(1-oxo-3-phenyl-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)carbamate (16a) and tert-butyl (S)-(1-oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)carbamate (17a) () share the Boc-protected backbone and trifluoromethylphenyl group but replace the hydroxyl with a ketone (1-oxo) and hydrazineyl substituent. This substitution alters polarity, solubility, and reactivity. For example:

- 16a : Melting point = 157–159°C; synthesized from Boc-L-phenylalanine.

- 17a: Melting point = 126–131°C; synthesized from Boc-L-alanine.

Aryl Group Modifications

- tert-Butyl (2-(2-(4-fluorophenyl)hydrazineyl)-2-oxoethyl)carbamate (19a) () substitutes the trifluoromethylphenyl group with a 4-fluorophenyl ring. The electron-withdrawing trifluoromethyl group in the target compound increases lipophilicity and metabolic stability compared to the fluorine substituent in 19a , which may reduce steric bulk but also diminish π-stacking interactions in biological systems.

Stereochemical and Backbone Variations

(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate ()

This compound features an (R)-configuration and a biphenyl substituent instead of the trifluoromethylphenyl group. The stereochemical inversion (R vs. S) could lead to divergent biological activities, particularly in chiral recognition processes (e.g., enzyme binding).

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate ()

This analog replaces the trifluoromethylphenyl group with a diphenyl moiety. The absence of fluorine atoms reduces electronic effects (e.g., dipole interactions), while the diphenyl structure may enhance aromatic stacking but increase steric hindrance.

Physicochemical Properties

Key Observations :

- The trifluoromethyl group in the target compound and 16a/17a contributes to higher lipophilicity compared to fluorine or hydroxyl substituents.

- Hydrazineyl-containing derivatives (16a , 17a ) exhibit lower melting points than hydroxylated analogs, likely due to reduced crystallinity.

Biological Activity

tert-Butyl (S)-(1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-yl)carbamate, also known by its CAS number 944470-71-7, is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as an inhibitor of specific enzymes. This article provides a comprehensive overview of its biological activity based on diverse research findings.

- Molecular Formula : C15H20F3NO3

- Molecular Weight : 319.32 g/mol

- CAS Number : 944470-71-7

-

Enzyme Inhibition :

- The compound has been shown to inhibit β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease. It exhibits an IC50 value of 15.4 nM for β-secretase and a Ki value of 0.17 μM for acetylcholinesterase inhibition, indicating potent activity against these targets .

- Amyloid Beta Aggregation :

- Protective Effects on Neuronal Cells :

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Structural Activity Relationship (SAR)

The presence of the trifluoromethyl group on the phenyl ring enhances the compound's potency by improving interactions with target proteins. Studies have indicated that compounds containing this group exhibit increased efficacy in inhibiting enzymes involved in neurotransmitter degradation and amyloid formation .

Q & A

Q. What are the recommended purification methods for tert-butyl carbamate derivatives like this compound, and how do solvent choices impact yield and enantiomeric purity?

Answer: Purification typically involves recrystallization or column chromatography. For carbamates with polar functional groups (e.g., hydroxyl), mixed solvents like ethyl acetate/hexane (1:3) are effective for recrystallization. Enantiomeric purity can be preserved using chiral stationary phases in HPLC (e.g., Chiralpak® AD-H column) with n-hexane/isopropanol (90:10) as the mobile phase . Solvent polarity must balance solubility and selectivity; for example, highly polar solvents may dissolve impurities but reduce crystalline yield.

Q. How should researchers handle and store this compound to prevent decomposition?

Answer: Store under inert gas (N₂/Ar) at 2–8°C in sealed containers to avoid hydrolysis of the carbamate group. Stability studies indicate that moisture and acidic/basic conditions accelerate degradation . Use desiccants (e.g., silica gel) in storage vials. For handling, wear nitrile gloves and work in a fume hood to minimize inhalation risks .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

- NMR : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and trifluoromethylphenyl protons (δ 7.6–7.8 ppm, multiplet).

- IR : Carbamate C=O stretch appears at ~1680–1720 cm⁻¹; hydroxyl O-H stretch at ~3200–3500 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₁₈F₃NO₃: 318.1256) .

Advanced Research Questions

Q. How does the trifluoromethyl substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer: The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance from the bulky tert-butyl group may reduce reaction rates. Kinetic studies using in situ FTIR or NMR can monitor substituent effects . For example, in condensation reactions with anilines, the trifluoromethylphenyl group increases reaction entropy (ΔS‡) due to restricted transition-state rotation .

Q. What strategies resolve contradictions in reported solubility data for this compound in polar aprotic solvents?

Answer: Discrepancies arise from crystallinity vs. amorphous forms. Use differential scanning calorimetry (DSC) to identify polymorphs. For example, DSC may reveal a low-melting metastable form with higher DMSO solubility. Alternatively, employ Hansen solubility parameters (HSPs) to predict solvent compatibility: δD ≈ 18 MPa¹/², δP ≈ 5 MPa¹/², δH ≈ 10 MPa¹/² .

Q. How can computational modeling predict the compound’s behavior in enantioselective catalysis?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify chiral induction pathways. For instance, the (S)-configuration at the hydroxyl-bearing carbon creates a steric bias favoring Re-face attack in asymmetric Mannich reactions . Molecular dynamics simulations (MD) further assess solvent effects on enantioselectivity .

Q. What experimental designs validate the compound’s stability under physiological conditions for drug development?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.